Lipophilicity Tuning: XLogP3 Differentiation vs. Non-Fluorinated and Mono-Fluorinated Analogs
The target compound displays an XLogP3 of 2.9 , positioning it in an optimal lipophilicity window for CNS permeability and oral absorption. In contrast, the non-fluorinated analog 5-(prop-1-yn-1-yl)benzene exhibits a computed XLogP3 of ~2.5 , while the mono-fluorinated 1-fluoro-3-(prop-1-yn-1-yl)benzene has an XLogP3 of ~2.7 . The difluoro substitution increases lipophilicity by 0.4 and 0.2 log units, respectively, enhancing membrane permeation potential without pushing the molecule into the high-logP range that risks promiscuity and poor solubility.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 5-(prop-1-yn-1-yl)benzene (XLogP3 ~2.5); 1-fluoro-3-(prop-1-yn-1-yl)benzene (XLogP3 ~2.7) |
| Quantified Difference | +0.4 vs. non-fluorinated; +0.2 vs. mono-fluorinated |
| Conditions | PubChem XLogP3 algorithm, all compounds neutral species |
Why This Matters
This quantified lipophilicity differentiation makes the difluoro analog a preferred choice for lead optimisation when CNS penetration or oral bioavailability is required, avoiding the suboptimal logP of the non-fluorinated or mono-fluorinated alternatives.
- [1] PubChem. 1,3-Difluoro-5-(prop-1-yn-1-yl)benzene. CID 45090546. XLogP3 = 2.9. View Source
- [2] PubChem. 5-(prop-1-yn-1-yl)benzene. CID 14052638. XLogP3 = 2.5. View Source
- [3] PubChem. 1-fluoro-3-(prop-1-yn-1-yl)benzene. CID 10713641. XLogP3 = 2.7. View Source
